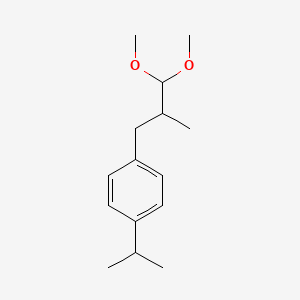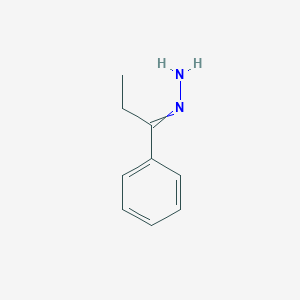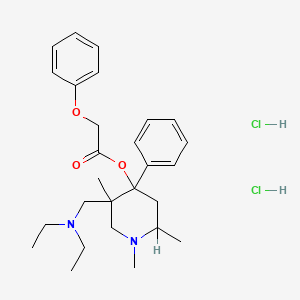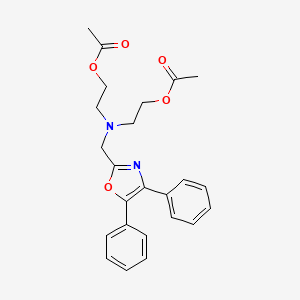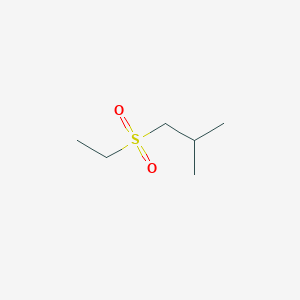![molecular formula C8H11NO3 B14677089 N-[(2-Methylidenecyclopropyl)acetyl]glycine CAS No. 38561-70-5](/img/structure/B14677089.png)
N-[(2-Methylidenecyclopropyl)acetyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Methylidenecyclopropyl)acetyl]glycine is a derivative of glycine, an amino acid. This compound is notable for its unique structure, which includes a cyclopropyl ring with a methylene group and an acetyl group attached to the glycine backbone. Its chemical formula is C7H11NO3.
準備方法
Synthetic Routes and Reaction Conditions
N-[(2-Methylidenecyclopropyl)acetyl]glycine can be synthesized through various methods. One common approach involves the reaction of glycine with acetic anhydride in the presence of a catalyst. The reaction typically occurs in a solvent such as benzene or glacial acetic acid . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[(2-Methylidenecyclopropyl)acetyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
N-[(2-Methylidenecyclopropyl)acetyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of N-[(2-Methylidenecyclopropyl)acetyl]glycine involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It is metabolized to form various intermediates, which can then participate in further biochemical reactions .
類似化合物との比較
Similar Compounds
N-Acetylglycine: A simpler derivative of glycine with an acetyl group attached.
N-Acetylcysteine: Another derivative of an amino acid, used for its antioxidant properties.
N-Acetylaspartic acid: Involved in the metabolism of aspartic acid.
Uniqueness
N-[(2-Methylidenecyclopropyl)acetyl]glycine is unique due to its cyclopropyl ring structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
38561-70-5 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
169.18 g/mol |
IUPAC名 |
2-[[2-(2-methylidenecyclopropyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-6(5)3-7(10)9-4-8(11)12/h6H,1-4H2,(H,9,10)(H,11,12) |
InChIキー |
LDJSYWQWBURRTI-UHFFFAOYSA-N |
正規SMILES |
C=C1CC1CC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


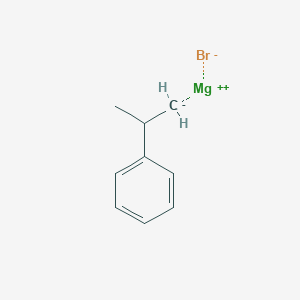
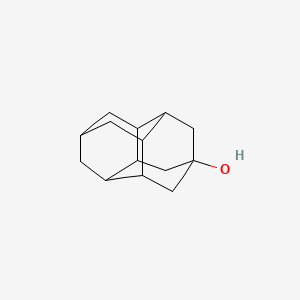
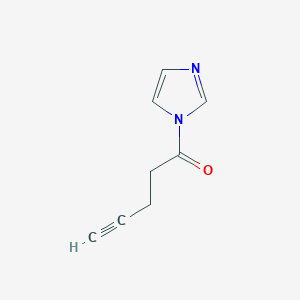
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
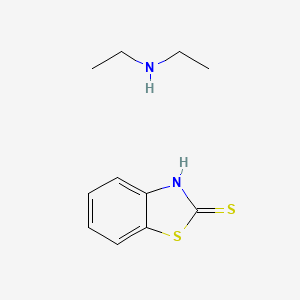
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
